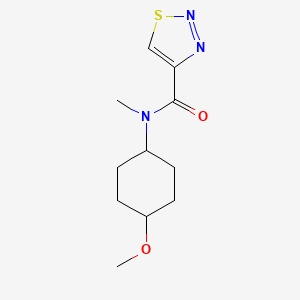![molecular formula C19H20N4O4 B7178594 3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(pyridin-4-ylmethoxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B7178594.png)
3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(pyridin-4-ylmethoxy)pyrrolidin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(pyridin-4-ylmethoxy)pyrrolidin-1-yl]propan-1-one is a complex organic compound that features a furan ring, an oxadiazole ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(pyridin-4-ylmethoxy)pyrrolidin-1-yl]propan-1-one typically involves multiple steps, starting with the preparation of the furan and oxadiazole intermediates. The furan ring can be synthesized through the cyclization of 1,4-diketones, while the oxadiazole ring is often formed via the cyclization of acyl hydrazides with carboxylic acids or their derivatives under dehydrating conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(pyridin-4-ylmethoxy)pyrrolidin-1-yl]propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the oxadiazole ring can produce amines .
Scientific Research Applications
3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(pyridin-4-ylmethoxy)pyrrolidin-1-yl]propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(pyridin-4-ylmethoxy)pyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the function of cellular receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)-1,2,4-oxadiazole derivatives: These compounds share the oxadiazole and furan rings but differ in their substituents.
Pyrrolidine-based compounds: These compounds feature the pyrrolidine ring but may have different functional groups attached.
Uniqueness
3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(pyridin-4-ylmethoxy)pyrrolidin-1-yl]propan-1-one is unique due to its combination of the furan, oxadiazole, and pyrrolidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development .
Properties
IUPAC Name |
3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(pyridin-4-ylmethoxy)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c24-18(4-3-17-21-19(22-27-17)16-2-1-11-25-16)23-10-7-15(12-23)26-13-14-5-8-20-9-6-14/h1-2,5-6,8-9,11,15H,3-4,7,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFOLRIIAPFZPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OCC2=CC=NC=C2)C(=O)CCC3=NC(=NO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2,5-Dimethoxyphenyl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone](/img/structure/B7178522.png)
![(3-Ethoxy-4-propoxyphenyl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone](/img/structure/B7178539.png)
![1-[4-(1-Methylpiperidin-3-yl)piperazin-1-yl]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethanone](/img/structure/B7178540.png)
![(2,5-Dichlorothiophen-3-yl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone](/img/structure/B7178546.png)
![1-[2-[4-(1-Methylpiperidin-3-yl)piperazine-1-carbonyl]pyrrolidin-1-yl]-2-phenylethanone](/img/structure/B7178548.png)
![[4-(Imidazol-1-ylmethyl)phenyl]-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone](/img/structure/B7178555.png)

![2-(3-Chloroanilino)-1-[3-(pyridin-4-ylmethoxy)pyrrolidin-1-yl]ethanone](/img/structure/B7178589.png)
![(5-Chloro-2-fluorophenyl)-[3-(pyridin-4-ylmethoxy)pyrrolidin-1-yl]methanone](/img/structure/B7178598.png)
![1-acetyl-N-(4-ethyl-6-methyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)-2,3-dihydroindole-5-carboxamide](/img/structure/B7178600.png)
![N-(4-ethyl-6-methyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7178602.png)
![N-(4-ethyl-6-methyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7178607.png)
![N-[1-(2,3-dimethylphenyl)ethyl]-2-oxo-6-(trifluoromethyl)piperidine-3-carboxamide](/img/structure/B7178611.png)
![2-[2-[(4-Methylpyrazol-1-yl)methyl]morpholin-4-yl]-6-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B7178613.png)
